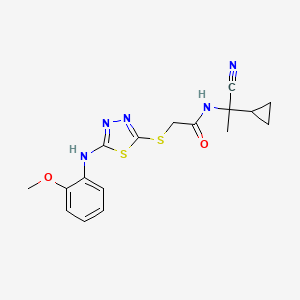
N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the Thiadiazole Ring: This can be achieved by the cyclization of appropriate precursors under specific conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution reaction where the methoxyphenyl group is introduced to the thiadiazole ring.
Attachment of the Cyano-Cyclopropylethyl Group: This step involves the reaction of the intermediate with a cyano-cyclopropylethyl derivative under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal activities, and this compound may be explored for such applications.
Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, leading to the disruption of metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.
DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide include other thiadiazole derivatives with different substituents. Examples include:
2-Amino-1,3,4-thiadiazole: Known for its antimicrobial properties.
5-Phenyl-1,3,4-thiadiazole-2-thiol: Exhibits antifungal activity.
2-(2-Methoxyphenyl)-1,3,4-thiadiazole: Studied for its potential anticancer properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other thiadiazole derivatives.
Properties
Molecular Formula |
C17H19N5O2S2 |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H19N5O2S2/c1-17(10-18,11-7-8-11)20-14(23)9-25-16-22-21-15(26-16)19-12-5-3-4-6-13(12)24-2/h3-6,11H,7-9H2,1-2H3,(H,19,21)(H,20,23) |
InChI Key |
KXJPYECOVCTPEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CSC2=NN=C(S2)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


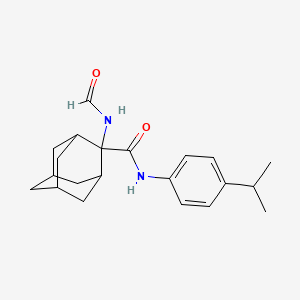
![(5S,8S,10aR)-2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 5-amino-6-oxooctahydropyrrolo[1,2-a][1,4]diazocine-2,8(1H)-dicarboxylate](/img/structure/B13363461.png)
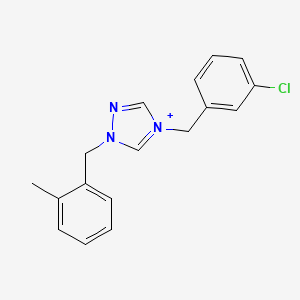
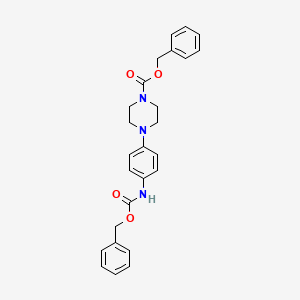
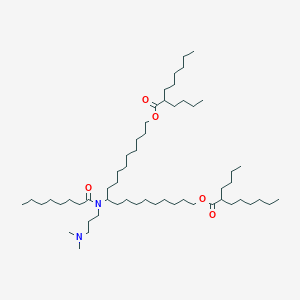
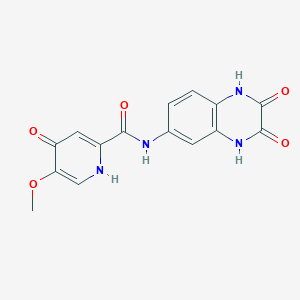
![methyl 4-oxo-6-{[3-(1H-tetraazol-1-yl)-3-(3-thienyl)propanoyl]amino}-4H-chromene-2-carboxylate](/img/structure/B13363492.png)
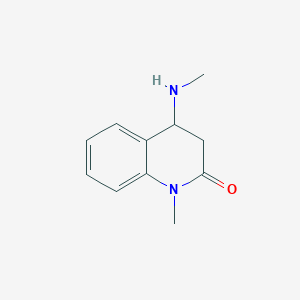
![8-{3-[(Benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13363504.png)
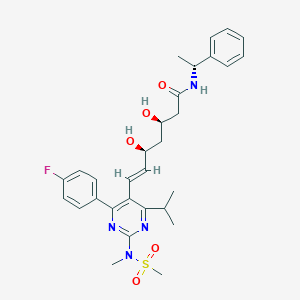
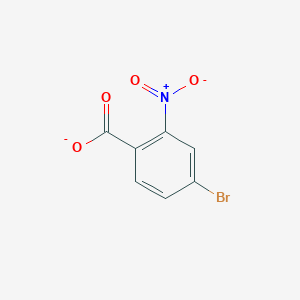
![N-(3-chlorophenyl)-1-[4-(difluoromethoxy)phenyl]-N-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363518.png)
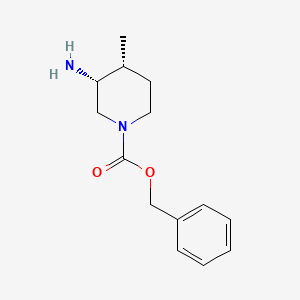
![1-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B13363529.png)
